Norcisapride

Descripción

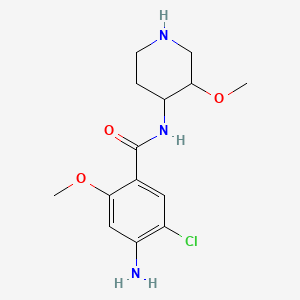

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLDMGPCWMBPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870220 | |

| Record name | 4-Amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84946-16-7 | |

| Record name | 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolic Pathways and Biotransformation of Norcisapride

Primary Metabolic Routes Leading to Norcisapride Formation

This compound is not administered directly but is formed in the body as a metabolite of cisapride (B12094). The primary pathway for its formation is through the enzymatic modification of its parent compound.

The principal metabolic reaction leading to the creation of this compound from its parent drug, cisapride, is oxidative N-dealkylation. nih.govontosight.ai This biotransformation is a major metabolic pathway for cisapride in humans. nih.gov The reaction involves the removal of an alkyl group from the piperidine (B6355638) nitrogen of the cisapride molecule. nih.govnih.govnih.gov This process results in the formation of this compound, which has been identified as the main urinary metabolite of cisapride in humans. nih.govnih.gov In fact, the excretion of this compound accounted for 41-45% of the administered cisapride dose in human studies. nih.gov

The metabolic conversion of cisapride to this compound is almost entirely dependent on the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. ontosight.aiwjgnet.combiorxiv.org These enzymes are essential for the oxidative metabolism of a vast number of drugs. wjgnet.com The N-dealkylation of cisapride is catalyzed by this system, highlighting the importance of CYP enzymes in the drug's clearance and metabolic profile. biorxiv.orgdrugbank.com Studies using human liver microsomes (HLMs) have confirmed that the formation of this compound is a CYP-mediated event. nih.govnih.gov

Oxidative N-Dealkylation of Cisapride to this compound

Enzymatic Characterization of this compound Metabolism

Detailed enzymatic studies have been conducted to identify the specific CYP isoforms responsible for the N-dealkylation of cisapride and to quantify their respective contributions and efficiency.

Research has unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the conversion of cisapride to this compound. nih.govbiorxiv.orgnih.govnih.gov Studies using human liver microsomes and cDNA-expressed enzymes have demonstrated that CYP3A4 is the major isoform involved in this biotransformation. nih.govnih.gov The rate of this compound formation in panels of human liver microsomes shows a strong correlation with CYP3A activity. nih.govnih.gov Furthermore, potent and specific inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, significantly reduce the rate of this compound formation, confirming the isoform's dominant role. nih.govnih.gov In studies with recombinant P450s, CYP3A4 catalyzed the formation of this compound at rates over 100 times greater than non-CYP3A enzymes. nih.gov While other CYP3A family members like CYP3A5 and CYP3A7 were tested, CYP3A4 was found to be the only P450 capable of forming all major metabolites and was the most efficient at producing this compound. nih.govnih.gov

While CYP3A4 is the dominant enzyme, other isoforms also contribute to the formation of this compound, albeit to a lesser extent. nih.gov Studies using a panel of ten recombinant human CYP450s have shown that, besides CYP3A4, CYP2C8 and CYP2B6 are also capable of forming this compound from cisapride. nih.gov When corrected for the relative abundance of each CYP450 isoform in the human liver, CYP3A4 remains the most significant contributor. nih.gov However, the catalytic activity of these other isoforms demonstrates that the metabolism of cisapride is not entirely exclusive to a single enzyme.

| CYP Isoform | Rate of this compound Formation (pmol/min/pmol of P450) | Reference |

|---|---|---|

| CYP3A4 | 0.56 ± 0.13 | nih.gov |

| CYP2C8 | 0.29 ± 0.08 | nih.gov |

| CYP2B6 | 0.15 ± 0.04 | nih.gov |

The enzymatic formation of this compound from cisapride in human liver microsomes follows Michaelis-Menten kinetics. nih.govnih.gov This model describes the relationship between the substrate concentration (cisapride) and the rate of the reaction. The key parameters are the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the maximum velocity (Vmax), which is the maximum rate of the reaction. Multiple studies have determined these kinetic parameters, showing that the N-dealkylation pathway to form this compound is the most prominent in terms of intrinsic clearance (Vmax/Km) compared to other hydroxylation pathways. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Km (µM) | 6.0 | nih.gov |

| Vmax (pmol/min/mg protein) | 1350 | nih.gov |

| Km (µM) | 23.4 ± 8.6 | nih.gov |

| Vmax (pmol/min/mg protein) | 155 ± 91 | nih.gov |

| Km (µM) | 8.6 ± 3.5 | nih.gov |

Contribution of Other CYP Isoforms (e.g., CYP2C8, CYP2B6)

In Vitro Models for Metabolic Studies

In vitro models are crucial for elucidating the metabolic pathways of xenobiotics, including the formation of this compound from its parent compound, cisapride. These models allow for controlled investigation of specific enzymes and cellular processes involved in metabolism.

Utilization of Human Liver Microsomes (HLMs)

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.comthermofisher.com They serve as a standard in vitro tool to study hepatic metabolism. evotec.com

Research has extensively used HLMs to investigate the biotransformation of cisapride. nih.govnih.gov In vitro experiments with HLMs have shown that the primary metabolic pathway for cisapride is oxidative N-dealkylation at the piperidine nitrogen, which results in the formation of this compound. nih.govnih.gov This in vitro finding accurately reflects the major metabolic route observed in vivo, where this compound is the principal metabolite. nih.govnih.gov

Studies using HLMs have demonstrated that the formation of this compound follows Michaelis-Menten kinetics. The rate of this compound formation can vary significantly among different batches of HLMs, reflecting inter-individual variability in enzyme activity. nih.gov For instance, the formation rate of this compound from 10 microM cisapride in 14 different HLM batches showed a wide range, from 4.9 to 133.6 pmol/min/mg of protein. nih.gov This variability strongly correlates with the activity of CYP3A enzymes. nih.govnih.gov Specifically, the rate of this compound formation significantly correlates with markers of CYP3A4 activity, such as erythromycin (B1671065) N-demethylation and cyclosporin (B1163) A oxidation. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Primary Metabolic Reaction | Oxidative N-dealkylation | nih.gov |

| Primary Metabolite | This compound | nih.gov |

| Apparent Km for Cisapride | 8.6 ± 3.5 μM | nih.gov |

| Km for this compound Formation | 23.4 ± 8.6 μM | nih.gov |

| Vmax for this compound Formation | 155 ± 91 pmol/min/mg protein | nih.gov |

Application of Recombinant Cytochrome P450 Systems

To identify the specific CYP isoforms responsible for this compound formation, researchers utilize recombinant cytochrome P450 systems. These systems involve expressing a single, specific human CYP enzyme in a cellular system, such as insect cells or bacteria, which allows for the study of that enzyme's activity in isolation.

Studies using heterologous expression systems have conclusively demonstrated that CYP3A4 is the major enzyme responsible for the conversion of cisapride to this compound. nih.govnih.govnih.gov The rate of this compound formation catalyzed by recombinant CYP3A4 is significantly higher than that of other CYP isoforms. nih.govnih.gov For example, CYP3A4 was found to form this compound at a rate of 0.56 ± 0.13 pmol/min/pmol of P450. nih.gov While other isoforms like CYP2C8 and CYP2B6 can also form this compound, their contribution is considerably less than that of CYP3A4. nih.gov CYP2A6 has also been implicated to a minor extent. nih.govnih.gov When considering the relative abundance of these enzymes in the human liver, CYP3A4 is clearly the dominant isoform in cisapride metabolism. nih.gov

| Recombinant CYP Isoform | Rate of this compound Formation (pmol/min/pmol of P450) | Reference |

|---|---|---|

| CYP3A4 | 0.56 ± 0.13 | nih.gov |

| CYP2C8 | 0.29 ± 0.08 | nih.gov |

| CYP2B6 | 0.15 ± 0.04 | nih.gov |

Advanced Cellular Models: Human Induced Pluripotent Stem Cell-Derived Hepatocytes (hiPSC-Heps)

More advanced cellular models, such as human induced pluripotent stem cell-derived hepatocytes (hiPSC-Heps), offer a renewable and patient-specific platform for metabolic studies. biorxiv.orgfrontiersin.org These cells can be differentiated from somatic cells and provide a model that can capture the genetic diversity of the human population. frontiersin.orgnih.gov

Studies have validated the use of hiPSC-Heps for investigating cisapride metabolism. biorxiv.orgfrontiersin.org These cells demonstrate the capacity to metabolize cisapride to this compound, a process driven by CYP3A4 activity. biorxiv.orgresearchgate.net The functionality of these cells in drug metabolism studies has been confirmed by observing the inhibition of this compound formation in the presence of CYP3A4 inhibitors like ketoconazole. biorxiv.orgresearchgate.net This demonstrates that hiPSC-Heps can replicate clinically relevant drug-drug interactions. biorxiv.orgnih.gov The development of multi-organ microphysiological systems, integrating hiPSC-Heps with other cell types like cardiomyocytes, further enhances the predictive power of these models for assessing both metabolism and potential off-target effects. biorxiv.orgroyalsocietypublishing.org

Impact of Metabolic Inhibitors on this compound Formation

The formation of this compound is significantly affected by inhibitors of the enzymes responsible for its production, primarily CYP3A4. nih.govnih.gov The co-administration of drugs that inhibit CYP3A4 can lead to decreased metabolism of cisapride, resulting in higher plasma concentrations of the parent drug. oup.comnih.gov

Ketoconazole, a potent and well-known inhibitor of CYP3A4, has been shown to strongly inhibit the formation of this compound in vitro. nih.govnih.govnih.gov Studies using human liver microsomes demonstrated that 1 µM of ketoconazole inhibited this compound formation by 51 ± 9%. nih.gov Similarly, troleandomycin, another CYP3A4 inhibitor, reduced this compound formation by 44 ± 17% at a concentration of 50 µM. nih.gov

Other drugs known to inhibit CYP3A4 also impact this compound production. These include certain macrolide antibiotics (e.g., erythromycin, clarithromycin), other azole antifungals (e.g., itraconazole (B105839), miconazole), and some HIV protease inhibitors (e.g., ritonavir, indinavir). nih.govnih.gov The antidepressant nefazodone (B1678010) and the calcium channel blocker mibefradil (B1662139) have also been identified as inhibitors. nih.gov In contrast, cimetidine (B194882) shows only a slight inhibitory effect on cisapride metabolism. nih.gov

The inhibitory potency of various antimycotics on this compound formation has been ranked as follows: ketoconazole > miconazole (B906) > hydroxy-itraconazole > itraconazole > fluconazole. nih.gov This information is critical for predicting and avoiding clinically significant drug-drug interactions.

| Inhibitor | Target Enzyme | Effect on this compound Formation | Reference |

|---|---|---|---|

| Ketoconazole | CYP3A4 | Potent inhibition | nih.govnih.gov |

| Troleandomycin | CYP3A4 | Potent inhibition | nih.govnih.gov |

| Erythromycin | CYP3A4 | Inhibition | nih.gov |

| Itraconazole | CYP3A4 | Inhibition | nih.gov |

| Ritonavir | CYP3A4 | Inhibition | nih.gov |

| Nefazodone | CYP3A4 | Inhibition | nih.gov |

| Cimetidine | CYP3A4 | Slight inhibition | nih.gov |

Broader Context of Drug Metabolism and Cellular Metabolic Pathways

The metabolism of cisapride to this compound is a classic example of a Phase I metabolic reaction, specifically an oxidative N-dealkylation catalyzed by the cytochrome P450 system. ontosight.ai The CYP enzyme family, particularly CYP3A4, is responsible for the metabolism of a vast number of therapeutic drugs. oup.comdrugbank.com This central role of CYP3A4 in drug metabolism is the primary reason for the numerous drug-drug interactions observed with cisapride. oup.com

The formation of this compound occurs primarily in the liver, the main organ for drug metabolism, but presystemic metabolism also occurs in the gut wall, which also contains CYP3A4 enzymes. nih.gov Once formed, this compound itself can undergo further metabolism. nih.govmedchemexpress.com Studies have shown that this compound can be converted to an uncharacterized metabolite (UNK) and that this reaction is also catalyzed by CYP3A4. nih.govmedchemexpress.com However, the rate of this subsequent metabolism is orders of magnitude lower than the formation of this compound from cisapride. nih.gov

The study of this compound's formation highlights the importance of understanding an individual's metabolic capacity, which can be influenced by genetics (polymorphisms in CYP enzymes), co-administered drugs (inhibition or induction of enzymes), and even diet (e.g., grapefruit juice is a known inhibitor of intestinal CYP3A4). oup.com While CYP3A4 itself is not highly polymorphic, there is significant inter-individual variation in its activity, which can be a factor in drug response and toxicity. oup.com

Molecular Mechanisms of Action of Norcisapride

Receptor Binding and Agonist Activity

Affinity and Selectivity Profile at Serotonin (B10506) Receptors

Norcisapride demonstrates a notable affinity for the 5-HT4 receptor. While it is a potent 5-HT4 agonist, it is also reported to be a 5-HT3 antagonist. medchemexpress.com This dual activity suggests a degree of selectivity in its interactions with different serotonin receptor subtypes. The affinity for the 5-HT4 receptor is central to its primary mechanism of action, while its interaction with 5-HT3 receptors may modulate its effects.

| Compound | Primary Mechanism | Other Receptor Interactions | Prokinetic Activity |

| This compound | 5-HT4 Receptor Agonist | 5-HT3 Receptor Antagonist medchemexpress.com | ~15% of cisapride (B12094) wjgnet.com |

| Cisapride | 5-HT4 Receptor Agonist | 5-HT2A & 5-HT3 Receptor Agonist drugbank.com | Parent Compound |

Investigation of Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3)

While the primary focus of this compound's action is the 5-HT4 receptor, its interaction with other serotonin receptor subtypes has been a subject of investigation. It is reported to be a 5-HT3 receptor antagonist. medchemexpress.com In contrast, its parent compound, cisapride, is known to be an agonist at 5-HT3A and 5-HT2A receptors. drugbank.com The activity of this compound at 5-HT1A and 5-HT2C receptors is not as extensively documented in the provided search results. The differential interactions of this compound and cisapride with these various receptor subtypes likely contribute to their distinct pharmacological and safety profiles.

| Receptor Subtype | This compound Activity | Cisapride Activity |

| 5-HT4 | Agonist hmdb.catargetmol.comcymitquimica.com | Agonist hmdb.cadrugbank.com |

| 5-HT3 | Antagonist medchemexpress.com | Agonist drugbank.com |

| 5-HT2A | Not specified | Agonist drugbank.com |

| 5-HT1A | Not specified | Not specified |

| 5-HT2C | Not specified | Not specified |

Downstream Signaling Pathways

Acetylcholine (B1216132) Release Enhancement in Enteric Nervous System

The stimulation of 5-HT4 receptors by this compound leads to a crucial downstream effect: the enhancement of acetylcholine release within the enteric nervous system, specifically in the myenteric plexus. hmdb.ca Acetylcholine is a key neurotransmitter that promotes muscle contraction in the gastrointestinal wall. biorxiv.org By increasing the local availability of acetylcholine, this compound indirectly acts as a parasympathomimetic agent, facilitating increased gastrointestinal motility and transit. hmdb.ca This enhanced cholinergic activity is the final step in the molecular pathway through which this compound exerts its prokinetic effects.

Electrophysiological Characterization of this compound Activity

The electrophysiological properties of this compound are crucial for understanding its effects on cellular excitability, particularly in the context of its intended therapeutic actions and potential off-target effects.

In Vitro Electrophysiology (e.g., Patch-Clamp, Multi-Electrode Arrays) for Ion Channel Modulation

In vitro electrophysiological techniques like patch-clamp and multi-electrode arrays (MEAs) are instrumental in characterizing how this compound modulates ion channel function. saskoer.caresearchgate.netwikipedia.org The patch-clamp technique allows for the direct measurement of ionic currents through individual channels or across the entire cell membrane. wikipedia.org

Studies on the parent compound, cisapride, have extensively used these techniques to investigate its effects on cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel. frontiersin.orgphysiology.org Blockade of the hERG channel by cisapride is a well-documented mechanism underlying its potential to cause cardiac arrhythmias. physiology.org Given that this compound is the primary metabolite of cisapride, it is critical to evaluate its own potential for ion channel modulation.

Research suggests that this compound has a significantly lower potential to block hERG channels compared to cisapride, indicating a more favorable cardiac safety profile. nih.govacs.org This has been demonstrated in studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on MEAs, where the metabolic conversion of cisapride to the less arrhythmogenic this compound was observed. acs.orgresearchgate.netbiorxiv.org

The table below summarizes findings related to the electrophysiological effects of this compound and its parent compound, cisapride.

| Compound | Electrophysiological Technique | Key Finding | Reference |

| Cisapride | Patch-Clamp on hERG-transfected cells | Potent blocker of hERG channels. | physiology.org |

| Cisapride | MEA on hiPSC-CMs | Induces arrhythmogenic effects. | researchgate.net |

| This compound | Comparative in vitro studies | Much lower proarrhythmic potential than cisapride. | nih.gov |

| This compound | MEA on hiPSC-CMs | Non-arrhythmogenic metabolite of cisapride. | acs.orgbiorxiv.org |

Investigating Effects on Neuronal and Cellular Excitability

The modulation of ion channels by this compound directly translates to changes in neuronal and cellular excitability. wikipedia.org Neuronal excitability is fundamentally governed by the flow of ions across the cell membrane, which determines the membrane potential and the generation of action potentials. nih.gov

As a 5-HT4 receptor agonist, this compound is expected to indirectly modulate neuronal excitability in the enteric nervous system. targetmol.com The activation of 5-HT4 receptors and the subsequent signaling cascade leads to the enhanced release of acetylcholine, a key excitatory neurotransmitter in the gut. nih.govdrugbank.com This results in increased excitability of smooth muscle cells, leading to enhanced gastrointestinal contractions.

The potential for this compound to interact with other receptors, such as muscarinic receptors, could also influence cellular excitability. nih.govnih.govtocris.com However, the primary mechanism for altering excitability in its target tissue remains its action on serotonin receptors.

Mechanistic Studies of Molecular Interactions

Understanding the precise molecular interactions between this compound and its target receptors is essential for elucidating its mechanism of action at a structural level.

Ligand-Receptor Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method allows for the analysis of the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ugm.ac.idmdpi.com

For this compound, docking studies would focus on its interaction with the 5-HT4 receptor. These studies would aim to identify the key amino acid residues within the receptor's binding pocket that form crucial contacts with the this compound molecule. The binding affinity can be estimated through scoring functions that calculate the free energy of binding. mdpi.com

While specific docking studies for this compound are not extensively detailed in the public domain, the general principles of ligand-receptor interaction for GPCRs are well-established. The binding of an agonist like this compound is expected to induce specific conformational changes in the transmembrane helices of the 5-HT4 receptor, leading to its activation.

Conformational Changes upon Ligand Binding

The binding of a ligand to its receptor is not a static event but rather a dynamic process that often involves conformational changes in both the ligand and the receptor. biorxiv.orgmpg.deplos.org Upon binding of an agonist like this compound to the 5-HT4 receptor, the receptor is thought to transition from an inactive to an active conformational state. mdpi.com

These conformational changes are critical for the receptor's ability to interact with and activate its downstream signaling partners, the G-proteins. mdpi.commdpi.com The changes can involve rearrangements of the transmembrane helices, leading to the exposure of intracellular loops that serve as the binding site for the G-protein. nih.gov Techniques such as X-ray crystallography and cryo-electron microscopy of the receptor in both its apo (unbound) and holo (ligand-bound) states can provide detailed insights into these conformational shifts. nih.gov

The study of these conformational changes is an active area of research in GPCR pharmacology and is essential for a complete understanding of how ligands like this compound elicit their specific cellular responses.

Structure Activity Relationships Sar and Analog Design for Norcisapride

Elucidation of Key Structural Features for Pharmacological Activity

The pharmacological activity of norcisapride is intrinsically linked to its specific chemical architecture. The molecule is a substituted benzamide (B126), a class of compounds known for their prokinetic effects. nih.gov The key to their activity lies in the precise arrangement of various functional groups that interact with the target receptor.

Influence of Substituents on Receptor Affinity and Efficacy

The substituents on the benzamide portion of this compound play a critical role in its interaction with the 5-HT4 receptor. The 4-amino and 5-chloro groups on the aromatic ring are crucial for activity. For instance, in related benzamide derivatives, the 4-amino group is known to be a key element for 5-HT4 receptor affinity. bioorg.org Modification of these substituents can markedly influence the compound's binding affinity and efficacy. nih.gov

The following table summarizes the influence of key substituents on the benzamide ring based on studies of related compounds:

| Substituent Position | Substituent in this compound | General Influence on 5-HT4 Receptor Affinity/Efficacy |

| 2 | Methoxy (B1213986) (-OCH3) | Contributes to high affinity; modifications can alter efficacy. researchgate.net |

| 4 | Amino (-NH2) | Considered a crucial pharmacophore element for 5-HT4 receptor binding. bioorg.org |

| 5 | Chloro (-Cl) | Enhances affinity and contributes to the desired pharmacological profile. nih.gov |

Rational Modification Strategies for Improved Receptor Selectivity and Potency

Building on the understanding of SAR, medicinal chemists employ various strategies to rationally modify lead compounds like this compound to enhance their therapeutic properties.

Design and Synthesis of Conformationally Constrained Analogs

One powerful strategy to improve selectivity and potency is the design of conformationally constrained analogs . By reducing the conformational flexibility of a molecule, it can be "locked" into its bioactive conformation, the specific shape it adopts when binding to the target receptor. This can lead to a more favorable entropic contribution to binding and, consequently, higher affinity. researchgate.netnih.gov

For 5-HT4 receptor ligands, this approach has been successfully applied. For example, conformationally constrained analogs of flexible 2-methoxyquinoline (B1583196) compounds have been synthesized, resulting in compounds with nanomolar affinity for the 5-HT4 receptor. researchgate.netnih.gov The synthesis of such analogs often involves creating cyclic structures or introducing rigid linkers to limit the rotational freedom of key parts of the molecule. nih.govfrontiersin.org These studies demonstrate that constraining the flexible side chains of 5-HT4 agonists can lead to a significant enhancement in their interaction with the receptor. researchgate.net

Strategies for Modulating Basicity and Its Impact on Receptor Affinity

The basicity of the piperidine (B6355638) nitrogen in compounds like this compound is a critical determinant of their pharmacological activity. nih.gov This is because a protonated, positively charged nitrogen atom often forms a crucial ionic bond with an acidic amino acid residue (like aspartate) in the receptor's binding pocket. acs.org

Strategies to modulate basicity involve the introduction of functional groups near the basic nitrogen. The position and orientation (equatorial or axial) of these substituents on the piperidine ring have a profound and stereospecific impact on the pKa of the amine. nih.govresearchgate.netresearchgate.net For example, electron-withdrawing groups in the β-equatorial position can significantly lower basicity. nih.gov Conversely, certain β-axial functional groups can have a less pronounced effect or even increase basicity through intramolecular interactions like hydrogen bonding. researchgate.net Fine-tuning the basicity can optimize the ligand-receptor interaction, potentially leading to improved affinity and selectivity. nih.gov

The following table illustrates the general effects of substituent position on piperidine basicity:

| Substituent Position Relative to Nitrogen | General Effect on Basicity | Rationale |

| β-equatorial | Pronounced decrease | Inductive electron-withdrawing effects. nih.gov |

| β-axial | Generally decreased, but less than equatorial | Effect can be modulated by intramolecular hydrogen bonding and other steric/electronic factors. researchgate.net |

Application of Computational Tools in SAR Studies

Modern drug discovery heavily relies on computational tools to accelerate the process of understanding SAR and designing new molecules. frontiersin.orgdiva-portal.orgmdpi.com These in silico methods allow researchers to build predictive models and simulate ligand-receptor interactions, providing valuable insights that guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. science.govnih.gov For 5-HT4 receptor agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to develop pharmacophore models. nih.gov These models identify the key steric, electrostatic, and lipophilic features required for potent agonist activity, effectively creating a three-dimensional map of the agonist recognition site. nih.gov

Molecular docking simulations are used to predict the binding pose of a ligand within the active site of a receptor. nih.gov By modeling the interactions between this compound or its analogs and a 3D model of the 5-HT4 receptor, researchers can rationalize observed SAR data and predict the affinity of novel, unsynthesized compounds. researchgate.netnih.gov These computational studies can help in prioritizing which analogs to synthesize, thereby saving time and resources. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This computational technique is pivotal in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features crucial for pharmacological effects. frontiersin.orgd-nb.info A QSAR model is essentially an equation that links molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific biological endpoint, such as binding affinity (Ki), inhibitory concentration (IC50), or effective concentration (EC50). mdpi.comnih.gov

The development of a robust QSAR model follows a systematic process. mdpi.com It begins with the collection of a dataset of molecules with known activities for a specific target. mdpi.com For these molecules, a wide range of molecular descriptors are calculated. These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges) properties. nih.gov Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is built to find the best correlation between a subset of these descriptors and the observed biological activity. nih.govresearchgate.net Rigorous validation, using techniques like cross-validation and external validation with an independent test set, is crucial to ensure the model's predictive power and generalizability. mdpi.comnih.gov

For this compound, QSAR models can be developed to explore its activity at various targets, such as the 5-HT4 receptor, or to predict potential off-target effects. medchemexpress.comnih.gov For instance, a QSAR study could be designed to understand the structural requirements for selective 5-HT4 agonism while minimizing affinity for other receptors or channels, like the hERG potassium channel, which is a known issue for its parent compound, cisapride (B12094). physiology.orgnih.gov The calculated molecular properties of this compound, as detailed in the table below, serve as the foundational descriptors for building such predictive models.

| Property | Value | Description |

|---|---|---|

| Molecular Weight | 313.79 | The mass of one mole of the substance. |

| AlogP | 1.04 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. |

| Polar Surface Area (PSA) | 85.61 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Influences membrane permeability. |

| Rotatable Bonds | 4 | The number of bonds which allow free rotation around themselves. Relates to conformational flexibility. |

| Hydrogen Bond Donors (HBD) | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors (HBA) | 5 | The number of electronegative atoms (N, O) with lone pairs. |

| CX Basic pKa | 9.32 | The predicted basic dissociation constant, indicating the protonation state at different pH values. |

| QED Weighted | 0.72 | Quantitative Estimate of Drug-likeness, a measure of how similar the compound is to known oral drugs. |

In Silico Ligand Design and Virtual Screening

In silico ligand design and virtual screening are powerful computational strategies used to identify and optimize potential drug candidates from large chemical libraries. nih.govfrontiersin.org These methods can be broadly categorized into two main types: structure-based and ligand-based approaches. googleapis.com

Structure-based virtual screening (SBVS) relies on the known three-dimensional (3D) structure of the biological target, such as a receptor or enzyme. frontiersin.org The primary technique in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the target's active site. nih.gov This allows for the screening of vast compound databases to identify molecules that are predicted to bind with high affinity and geometric complementarity, which can then be prioritized for experimental testing. nih.gov

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. googleapis.com This approach utilizes the knowledge of existing active ligands. nih.gov Methods include 2D similarity searching, which identifies molecules with similar substructures to a known active compound, and pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity. nih.gov QSAR models, as described in the previous section, are also a key component of LBVS. frontiersin.org

For this compound, these techniques are instrumental in designing analogs with improved properties. For example, a key goal in designing analogs of cisapride and its metabolites has been to retain the desired 5-HT4 receptor agonist activity while eliminating off-target effects, particularly the blockade of the hERG channel responsible for cardiac arrhythmias. physiology.orgnih.govroyalsocietypublishing.org In silico design could involve modifying the this compound scaffold and then using molecular docking to predict the impact of these changes on binding to both the 5-HT4 receptor and the hERG channel. A successful example of applying these methods to the parent compound, cisapride, involved a combined ligand- and structure-based virtual screening that identified it as a novel inhibitor of a polyamine transporter in Trypanosoma cruzi, the parasite causing Chagas disease, demonstrating the utility of these approaches in identifying new activities for existing scaffolds. nih.gov

Predictive Modeling for Bioactivity and Pharmacological Profiles

Predictive modeling in drug discovery utilizes computational algorithms and machine learning to forecast the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity of chemical compounds. frontiersin.orgstanford.edu These models are built by training algorithms on large datasets of known compounds and their associated experimental data, enabling them to recognize complex patterns and make predictions for new, untested molecules. d-nb.infonih.gov

Predicting the bioactivity profile of a compound involves estimating its interaction with a wide range of biological targets. This can help identify not only the intended on-target activity but also potential off-target interactions that could lead to side effects. d-nb.info For this compound, target prediction models can estimate its likelihood of interacting with various receptors and enzymes. The ChEMBL database, for example, provides such predictions based on the compound's structure, suggesting potential interactions with various targets at different confidence levels.

| Predicted Target Name | ChEMBL ID | Predicted Activity |

|---|---|---|

| Beta-lactamase | CHEMBL2725 | active |

| Thyroid hormone receptor beta-1 | CHEMBL1947 | inactive |

Preclinical Pharmacological Investigations: Mechanistic Focus

In Vitro Functional Assays

In vitro assays are crucial for determining the direct effects of a compound on cellular and molecular targets, independent of systemic physiological influences.

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor. malvernpanalytical.com This is often expressed as the dissociation constant (Kd), where a smaller value indicates a stronger binding affinity. malvernpanalytical.com

Norcisapride's primary pharmacological action is attributed to its activity as a serotonin (B10506) 5-HT4 receptor agonist. cymitquimica.comncats.io It is structurally related to cisapride (B12094), which also acts through the stimulation of 5-HT4 receptors. cymitquimica.commims.com This interaction enhances the release of acetylcholine (B1216132) in the myenteric plexus of the enteric nervous system. ncats.iomims.com While specific Kd values for this compound at the 5-HT4 receptor are not consistently reported in publicly available literature, its functional agonism implies a significant affinity for this receptor.

Conversely, a key differentiating feature from its parent compound, cisapride, is its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Cisapride was known for its high affinity for the hERG receptor, which could lead to serious cardiac arrhythmias. googleapis.com One study indicated that cis-norcisapride demonstrated a binding affinity of 58% for the hERG receptor, suggesting a potentially reduced, though still present, interaction compared to cisapride. googleapis.com The metabolic conversion of the arrhythmogenic cisapride to the non-arrhythmogenic this compound is a key factor in mitigating cardiac risks. biorxiv.org

| Compound | Receptor/Channel | Affinity/Activity Noted |

|---|---|---|

| This compound | Serotonin 5-HT4 Receptor | Agonist activity cymitquimica.comncats.io |

| cis-Norcisapride | hERG Channel | 58% binding affinity noted in one study googleapis.com |

| Cisapride | Serotonin 5-HT4 Receptor | Agonist activity drugs.commims.com |

| Cisapride | hERG Channel | High affinity, associated with cardiotoxicity googleapis.com |

G-protein-coupled receptors (GPCRs), such as the 5-HT4 receptor, initiate intracellular signaling cascades upon activation. promega.camdpi.com These cascades often involve the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP). google.com

This compound's agonism at the 5-HT4 receptor leads to the stimulation of G-proteins. ncats.iogoogleapis.com This activation subsequently modulates the activity of intracellular enzymes and signaling pathways. While detailed studies quantifying the specific G-protein subtypes (e.g., Gαs, Gαi/o) preferentially coupled to this compound-activated 5-HT4 receptors are not widely published, the functional outcome is an increase in prokinetic activity. cymitquimica.comncats.io Assays measuring second messenger production, such as cAMP levels, are standard methods to quantify the functional consequences of GPCR activation. europeanpharmaceuticalreview.com For instance, studies on the related compound cisapride have shown that its 5-HT4 receptor activation does not lead to changes in inositol (B14025) triphosphate (IP3) levels, another second messenger. researchgate.net

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have become a valuable tool for assessing the cardiac electrophysiological effects of drug compounds. kjpp.netresearchgate.net These cells express cardiac-specific ion channels and can help predict the proarrhythmic potential of a drug. kjpp.net

Studies using hiPSC-CMs on multi-electrode arrays (MEAs) have been crucial in differentiating the electrophysiological profiles of cisapride and this compound. researchgate.netnih.gov While cisapride induces significant changes in field potential duration, an indicator of potential cardiotoxicity, this compound is considered non-arrhythmogenic. biorxiv.orgnih.gov The metabolic conversion of cisapride to this compound by the CYP3A4 enzyme in liver models has been shown to prevent the arrhythmic effects seen with cisapride alone. biorxiv.orgresearchgate.net This highlights the importance of metabolism in determining the ultimate functional effect of the compound on cardiac cells. The use of hiPSC-CMs allows for a controlled, human-relevant in vitro system to study these effects, which is a significant advancement over traditional animal models. kjpp.netnih.gov

Organ-bath studies are a classic pharmacological method used to investigate the effects of a compound on isolated tissues, providing insights into tissue-level physiological responses. orchidscientific.comdmt.dk For prokinetic agents like this compound, these studies often utilize preparations of gastrointestinal tissues, such as the guinea pig colon or rat stomach fundus strips. dmt.dkgoogleapis.com

The mechanism of action of this compound, involving enhanced acetylcholine release, results in increased smooth muscle contraction in the gut. ncats.io Organ-bath experiments can directly measure these contractile responses. For example, studies on the parent compound cisapride have demonstrated increased tone and amplitude of gastric contractions and enhanced peristalsis in isolated intestinal segments. nih.gov Similar studies would be employed to quantify the direct prokinetic effects of this compound on intestinal smooth muscle. googleapis.comnih.gov These assays allow for the characterization of the compound's potency and efficacy at the tissue level, bridging the gap between molecular receptor interactions and whole-organism effects. dmt.dk

Cell-Based Functional Studies (e.g., hiPSC-CMs for Electrophysiology)

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models are essential to understand how a drug interacts with its target in a complex, living system.

Receptor occupancy studies are used to determine the percentage of a specific receptor that is bound by a drug at a given dose. meliordiscovery.comsygnaturediscovery.com This is a critical parameter for correlating drug dosage with pharmacological effect. meliordiscovery.com These studies can be performed using techniques like positron emission tomography (PET) or ex vivo autoradiography. frontiersin.orgrotman-baycrest.on.ca

While specific in vivo receptor occupancy data for this compound is not extensively detailed in the available literature, the principles of these studies are well-established. researchgate.net For a centrally acting drug, these studies would measure the drug's ability to cross the blood-brain barrier and engage with its target receptors in the brain. meliordiscovery.comsygnaturediscovery.com For a peripherally acting agent like this compound, the focus would be on receptor occupancy in tissues like the gastrointestinal tract. Such studies would provide a quantitative measure of target engagement in the relevant organ systems, helping to establish a clearer relationship between drug exposure and the desired prokinetic effect. researchgate.net

Evaluation of Neurotransmitter Release and Signaling Pathway Modulation

This compound, the primary and pharmacologically active metabolite of cisapride, demonstrates a mechanistic profile centered on the modulation of serotonergic pathways, which in turn influences other neurotransmitter systems. nih.govresearchgate.net Preclinical investigations and the understanding of its parent compound's mechanism suggest that this compound's effects are primarily mediated through its interaction with serotonin receptors. nih.gov

The principal mechanism of action is linked to the stimulation of serotonin 5-HT₄ receptors. nih.gov This agonistic action on 5-HT₄ receptors is a key step in a signaling cascade that culminates in enhanced release of acetylcholine (ACh) within the enteric nervous system, specifically at the myenteric plexus. nih.govnih.gov The release of ACh, a critical neurotransmitter for muscle contraction, is a downstream effect of this primary serotonergic modulation. nih.govfrontiersin.orgwikipedia.org The process involves the activation of G protein-coupled receptors (GPCRs), leading to cellular responses that facilitate neurotransmitter release. tmc.edunih.gov

Patent literature identifies the isomers (+) this compound and (-) this compound as "serotonin modulators," indicating a direct influence on the serotonin system. wikipedia.org The (+) isomer of this compound, in particular, has been noted as a potent agent for disorders of the central nervous system, further suggesting its activity extends beyond the gastrointestinal tract and involves significant interaction with neural serotonin pathways. While the primary action is on 5-HT₄ receptors, the broader designation as a serotonin modulator implies a complex interaction with the serotonergic system, which can be bidirectional, producing either inhibition or facilitation depending on the specific receptors and neuronal types involved. nih.gov

In contrast to its effects on serotonergic and cholinergic systems, studies have indicated that this compound has minimal to no inhibitory effect on certain ion channels, such as the Kv4.3 potassium channel. This helps to differentiate its pharmacological profile from other compounds that may have broader ion channel activity.

| Primary Target | Modulation Type | Downstream Effect | Affected Neurotransmitter |

|---|---|---|---|

| Serotonin 5-HT₄ Receptor | Agonist / Modulator | Stimulation of signaling cascade | Serotonin |

| Myenteric Plexus Neurons | Indirect Stimulation | Enhanced release from nerve terminals | Acetylcholine |

Electrophysiological Recordings in Animal Models to Probe Neuronal Circuits

Detailed preclinical studies utilizing electrophysiological recordings in animal models specifically to probe the effects of this compound on neuronal circuits are not extensively documented in publicly available literature. Such investigations are crucial for understanding how a compound alters the functional dynamics of the brain and peripheral nervous system at the circuit level.

Typically, these studies involve the use of techniques like in vivo microelectrode arrays, patch-clamp recordings in brain slices, or electroencephalography (EEG) to monitor the electrical activity of neurons. tmc.edunih.govfrontiersin.org The objective is to characterize changes in neuronal firing rates, oscillatory patterns, and synaptic plasticity (such as long-term potentiation or depression) following administration of the compound. nih.govfrontiersin.org For a compound like this compound, which is known to modulate central nervous system activity, these recordings could elucidate the specific circuits affected—for instance, those in the prefrontal cortex, hippocampus, or brainstem—that underlie its therapeutic or other effects. nih.gov

Animal models, such as rats or mice, are indispensable for this type of research, allowing for invasive recordings that provide high-resolution data on how neural circuits process information and how a pharmacological agent can alter that processing. nih.govfrontiersin.org These studies can reveal, for example, whether this compound enhances or suppresses synaptic transmission in specific pathways or alters the synchronous firing of neuronal populations, which is fundamental to complex brain functions. tmc.edunih.gov While the challenges of conducting such studies, including the technical difficulty of obtaining high-quality recordings from mobile animals, are recognized, they remain a vital step in preclinical drug evaluation. nih.gov The absence of specific published data for this compound in this area represents a gap in the full characterization of its neuropharmacological profile.

Analytical Research Methodologies for Norcisapride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of Norcisapride analysis, providing the necessary separation from the parent drug, other metabolites, and endogenous components in complex biological samples like plasma and urine.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Methods have been developed using different detection systems, including fluorescence and ultraviolet (UV) detection, chosen based on the required sensitivity and the nature of the sample matrix.

One established method for the quantification of this compound in human urine utilizes HPLC with fluorescence detection. oup.com This method provides good resolution and separation of this compound from components naturally found in urine. oup.com A key advantage of fluorescence detection is its high sensitivity and selectivity for compounds that fluoresce, either naturally or after derivatization. nih.gov In a specific application, this compound and an internal standard, metoclopramide (B1676508), were effectively separated from endogenous urinary components with retention times of approximately 9.8 and 12.5 minutes, respectively. oup.com The extraction of this compound from urine was achieved using a solvent mixture of toluene–isoamyl alcohol (95:5, v/v), which yielded a mean recovery of 71.2%. oup.com

Another method employs HPLC with UV detection for the simultaneous determination of cisapride (B12094) and this compound in human plasma. nih.gov This approach uses solid-phase extraction for sample cleanup and a C18 reversed-phase column for separation. nih.gov Detection is performed by measuring absorbance at 276 nm. nih.gov This method is noted for being simple, rapid, and reproducible, with elution times of 4.3 minutes for this compound. nih.gov

The following tables summarize the operational parameters for these two distinct HPLC methods.

Table 1: HPLC Method with Fluorescence Detection for this compound in Human Urine

| Parameter | Details |

|---|---|

| Column | Alltech Platinum EPS C8 |

| Mobile Phase | Methanol and 0.02M sodium dihydrogen phosphate (B84403) (45:55, v/v) containing triethylamine (B128534) (1 g/L) |

| Detection | Fluorescence |

| Internal Standard | Metoclopramide |

| Sample Type | Human Urine |

| Linearity Range | 50–2000 ng/mL |

| Recovery | 71.2% |

Data sourced from Addison, R.S., et al. oup.com

Table 2: HPLC Method with UV Detection for this compound in Human Plasma

| Parameter | Details |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile–methanol–0.015 M phosphate buffer pH 2.2–2.3 (680:194:126, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV Absorbance at 276 nm |

| Sample Type | Human Plasma |

| Linearity Range | 10–150 ng/ml |

| Retention Time | 5.3 min |

Data sourced from Cisternino, S., et al. nih.gov

Gas Chromatography (GC) is another powerful separation technique used in pharmaceutical analysis, particularly for volatile or semi-volatile compounds. microbenotes.comscioninstruments.com The sample is vaporized and transported through a column by an inert carrier gas, and components are separated based on their interaction with the stationary phase. shimadzu.com.au

While less common than HPLC for this compound analysis, GC methods have been utilized in research settings. An unpublished gas chromatography method was used for the analysis of this compound in plasma, urine, and dialysate, demonstrating its applicability across different biological fluids. oup.com The use of GC in pharmaceutical research is broad, aiding in the identification of new compounds, pharmacokinetic studies, and stability testing. bibliotekanauki.pl For a compound like this compound, GC analysis would typically require a derivatization step to increase its volatility and thermal stability, allowing it to pass through the GC system.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorescence Detection)

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC or GC, it provides a high degree of sensitivity and specificity, making it an invaluable tool for metabolite identification and quantification. wikipedia.org

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergy allows for the effective separation of complex mixtures followed by highly selective detection based on molecular weight. wikipedia.orgnih.gov LC-MS is widely applied in pharmaceutical and biomedical analysis for its ability to handle a broad range of compounds, from small molecules to large proteins. wikipedia.org

In the context of this compound research, LC-MS serves as a foundational technique. While many modern applications have advanced to tandem mass spectrometry (LC-MS/MS) for enhanced specificity, the principles of LC-MS are fundamental. The technique allows for the determination of the molecular weight of this compound post-chromatographic separation, confirming its presence in a sample. It is particularly useful in metabolomics and proteomics for identifying components in complex biological mixtures. wikipedia.org

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis, significantly increasing the specificity and sensitivity of detection. nih.gov In a typical LC-MS/MS experiment, the first mass spectrometer selects the ion corresponding to the target analyte (e.g., this compound), which is then fragmented. The second mass spectrometer analyzes these fragments, creating a unique fragmentation pattern that serves as a structural fingerprint, allowing for highly confident identification and quantification, even at very low concentrations. nih.govthermofisher.com

This technique has been successfully applied to the quantification of this compound in plasma. dntb.gov.ua LC-MS/MS is considered a gold-standard technique for the precise quantification of small-molecule drugs in biological matrices due to its robustness and high sensitivity. mdpi.com

Gas chromatography-tandem mass spectrometry (GC-MS/MS) operates on a similar principle but uses gas chromatography for the initial separation. researchgate.net While no specific applications of GC-MS/MS for this compound are prominently documented, the technique is a powerful tool for analyzing volatile compounds in complex matrices. nih.govfrontiersin.org Its high resolution and the specificity of tandem mass detection make it suitable for trace-level analysis in forensic toxicology and environmental monitoring. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure that the data generated are accurate, reliable, and reproducible. labmanager.comdemarcheiso17025.com This is a mandatory process in pharmaceutical research, governed by international guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

Method development is the process of creating a procedure to identify and quantify a substance. labmanager.com It involves selecting the appropriate technique (e.g., HPLC, GC), choosing a column and mobile/carrier phase, and optimizing instrumental conditions to achieve the desired performance in terms of sensitivity, selectivity, and speed. labmanager.com

Once a method is developed, it must undergo validation, which is the process of demonstrating its suitability for the intended purpose. europa.eu Key validation parameters include:

Specificity: The ability of the method to measure the analyte of interest without interference from other components like impurities or matrix components. labmanager.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. labmanager.com

Accuracy: The closeness of the test results to the true value. labmanager.com It is often assessed via recovery studies. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

The HPLC methods developed for this compound have been subjected to this rigorous validation process. For the HPLC-fluorescence method, linearity was established over a concentration range of 50 to 2000 ng/mL with a correlation coefficient (r²) of 0.9994. oup.com The accuracy and precision for this method were also thoroughly evaluated, as detailed in the table below.

Table 3: Validation Data for HPLC-Fluorescence Method for this compound

| Concentration (ng/mL) | Intra-batch Precision (CV%) | Intra-batch Accuracy (% of nominal) | Inter-batch Precision (CV%) | Inter-batch Accuracy (% of nominal) |

|---|---|---|---|---|

| 100 | 4.6 | 104.9 | 10.3 | 101.4 |

| 500 | 3.5 | 100.2 | 8.8 | 101.3 |

| 1500 | 4.6 | 99.1 | 5.8 | 100.5 |

Data sourced from Addison, R.S., et al. oup.com

Similarly, the HPLC-UV method demonstrated linearity from 10 to 150 ng/ml with a correlation coefficient (r) > 0.998. The intraday precisions for this compound were 5.4%, and interday precisions were 9.0%. nih.gov This validation data confirms that the methods are reliable for research applications.

Parameters: Linearity, Precision, Accuracy, Recovery, Specificity

Validation of an analytical method ensures its reliability for its intended purpose. europa.eu The key parameters for this validation include linearity, precision, accuracy, recovery, and specificity. europa.eueuropa.eulabmanager.com

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte within a specific range. labmanager.com For this compound, linearity has been demonstrated in high-performance liquid chromatography (HPLC) methods over concentration ranges such as 50–2000 ng/mL and 10–150 ng/ml in human urine and plasma, respectively. oup.comnih.gov A high correlation coefficient (r²), typically ≥ 0.999, indicates a strong linear relationship. labmanager.comoup.comenvironics.com

Precision: Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. labmanager.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). oup.comenvironics.com For this compound, intraday precision has been reported at 6.0% and 9.8% at concentrations of 200 and 1000 ng/mL, respectively. oup.com Interday precision for this compound has been documented at 8.8% and 6.6% at the same concentrations. oup.com Another study found intraday and interday precisions for this compound to be 5.4% and 9.0%, respectively. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. labmanager.com It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. environics.com For this compound, intra- and inter-assay accuracy have been reported to be within 10% as mean relative error. oup.com

Recovery: This parameter determines the efficiency of the extraction process for an analytical method. It represents the percentage of the analyte that is successfully recovered from the biological matrix during sample preparation. environics.com A study on this compound in human urine reported a mean recovery of 71.2% using a solvent extraction method. oup.com

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or matrix components. europa.euenvironics.com In HPLC methods for this compound, specificity is demonstrated by achieving complete resolution between this compound, the internal standard, and endogenous components in the biological matrix. oup.com

Table 1: Validation Parameters for this compound Analytical Methods

| Parameter | Description | Reported Values for this compound | Source |

|---|---|---|---|

| Linearity | Proportionality of response to concentration. | 50–2000 ng/mL (urine), 10–150 ng/mL (plasma), r² > 0.998. | oup.comnih.gov |

| Precision (Intraday) | Agreement of results within the same day. | 6.0% and 9.8% (at 200 and 1000 ng/mL); 5.4%. | oup.comnih.gov |

| Precision (Interday) | Agreement of results on different days. | 8.8% and 6.6% (at 200 and 1000 ng/mL); 9.0%. | oup.comnih.gov |

| Accuracy | Closeness of measured value to true value. | Within 10% mean relative error. | oup.com |

| Recovery | Extraction efficiency of the analyte. | Mean of 71.2% from human urine. | oup.com |

| Specificity | Ability to measure analyte without interference. | Complete resolution from endogenous components. | oup.com |

Quantification in Complex Biological Matrices (e.g., Microsomes, Cell Lysates, Animal Tissues)

Quantifying drugs and their metabolites in complex biological matrices like blood, plasma, urine, tissues, microsomes, and cell lysates is fundamental to pharmacokinetic and metabolic studies. resolvemass.calgcstandards.comresearchgate.net These matrices contain various endogenous substances that can interfere with the analysis, making sample preparation a critical step. lgcstandards.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are widely used for their sensitivity and specificity in these complex samples. resolvemass.ca

Microsomes: Liver microsomes are widely used in drug metabolism studies because they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. abcam.com The isolation of microsomes from tissues like the liver allows for in vitro experiments to study the metabolic pathways of compounds like cisapride and the formation of metabolites such as this compound. abcam.comnih.gov

Cell Lysates: Cell lysates are used to study cellular processes and protein expression. dovepress.com In the context of drug metabolism, cell lysates from specific cell lines can be used to investigate the metabolic activity towards a drug and its metabolites. dovepress.com

Animal Tissues: The analysis of drug concentrations in animal tissues is crucial for understanding drug distribution. norgenbiotek.com This requires homogenization of the tissue and extraction of the analyte before quantification. norgenbiotek.commpi-cbg.de The data from tissue analysis helps in determining the accumulation of a drug or its metabolites in specific organs.

Targeted versus Non-Targeted Analytical Approaches in Research

In metabolic research, analytical approaches can be broadly categorized as targeted or non-targeted. metabolon.com

Targeted Analysis: This approach focuses on the quantitative measurement of a predefined set of known metabolites, such as this compound. metabolon.comnih.gov Targeted methods are hypothesis-driven and offer high sensitivity, specificity, and quantitative accuracy. arome-science.comfuturelearn.comresearchgate.net They are ideal for validating biomarkers and tracking specific metabolic pathways. nih.gov

Non-Targeted Analysis: In contrast, non-targeted metabolomics aims to provide a comprehensive, global profile of all measurable metabolites in a sample, including unknown compounds. metabolon.comfuturelearn.com This hypothesis-generating approach is used for biomarker discovery and to identify unexpected metabolic changes. nih.govresearchgate.net While it provides a broader view, it is generally less quantitative than targeted analysis. nih.gov

The choice between a targeted and non-targeted approach depends on the research question. arome-science.com For quantifying a known metabolite like this compound, a targeted approach is more appropriate. However, a non-targeted approach could be used in initial studies to identify the full range of cisapride metabolites.

Table 2: Comparison of Targeted and Non-Targeted Analytical Approaches

| Feature | Targeted Analysis | Non-Targeted Analysis | Source |

|---|---|---|---|

| Goal | Quantitative measurement of specific, known metabolites. | Comprehensive profiling of all measurable metabolites (known and unknown). | metabolon.comnih.gov |

| Approach | Hypothesis-driven. | Hypothesis-generating. | metabolon.comnih.gov |

| Selectivity | High. | Low to moderate. | futurelearn.comresearchgate.net |

| Sensitivity | High. | Moderate. | futurelearn.comresearchgate.net |

| Quantification | Absolute quantification. | Relative quantification. | futurelearn.com |

| Application | Validation of biomarkers, pharmacokinetic studies. | Biomarker discovery, exploring metabolic pathways. | nih.gov |

Spectroscopic and Other Biophysical Techniques for Characterization

Spectroscopic techniques are indispensable for the structural elucidation and concentration determination of chemical compounds.

NMR Spectroscopy for Structural Elucidation (applied to related compounds/metabolites in general)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, including drug metabolites. hyphadiscovery.compharma-industry-review.com While mass spectrometry can provide the molecular weight, NMR is often required for definitive structural identification, as predictions from MS/MS data can sometimes be incorrect. hyphadiscovery.com

Techniques such as 1D ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within a molecule. hyphadiscovery.comnih.gov For complex biological samples, 2D NMR is particularly useful as it helps to resolve overlapping signals. mdpi.com The structural elucidation of drug metabolites is crucial for understanding their biological activity and potential toxicity. hyphadiscovery.compharma-industry-review.com For instance, NMR was used in combination with other techniques to identify a biliary metabolite of cisapride. nih.gov

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid technique used for the quantitative analysis of compounds that absorb light in the UV or visible range. technologynetworks.comupi.edu The principle behind this technique is that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. pro-analytics.net

For quantification, the wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity. technologynetworks.com A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of an unknown sample can then be determined from its absorbance using this curve. upi.edu HPLC methods often use UV detectors for the quantification of analytes. For example, a method for the simultaneous determination of cisapride and this compound in human plasma used UV detection at a wavelength of 276 nm. nih.gov

Computational and Theoretical Studies on Norcisapride

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are cornerstones of modern drug discovery, offering insights into the dynamic nature of ligand-protein interactions that static experimental structures cannot provide.

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a protein target. mdpi.comjscimedcentral.com This method involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most favorable binding mode. frontiersin.org While specific docking studies focused solely on Norcisapride are not extensively documented in publicly available literature, the methodologies are well-established and can be illustrated by studies on its parent compound, Cisapride (B12094).

Research on Cisapride has utilized docking to understand its binding to various receptors, including its intended targets and those responsible for adverse effects, such as the hERG1 potassium channel. For instance, docking studies of Cisapride into a model of the hERG1 open-state channel revealed key interactions responsible for its high-affinity blockade. nih.gov These studies identified that the carbonyl backbone of Cisapride interacts strongly with residues Threonine 623 (T623) and Serine 624 (S624), while aromatic interactions with Tyrosine 652 (Y652) and Phenylalanine 656 (F656) are also crucial for binding. researchgate.net Docking programs such as GOLD and Glide/XP have been employed in these analyses.

Given that this compound is the non-arrhythmogenic metabolite of Cisapride, produced by the action of Cytochrome P450 3A4 (CYP3A4), similar docking studies would be invaluable. researchgate.netidrblab.net Such studies could elucidate the binding mode of this compound within the hERG1 channel to explain its lack of cardiotoxicity. Furthermore, docking this compound into its known pharmacological target, the human 5-hydroxytryptamine receptor 3A (5-HT3A), could clarify the structural basis of its antagonist activity.

Table 1: Example of Key Residue Interactions for Cisapride in hERG1 Pore Domain from Docking Studies

| Ligand | Protein Target | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|---|

| Cisapride | hERG1 K+ Channel | T623 | Hydrogen Bond | |

| Cisapride | hERG1 K+ Channel | S624 | Hydrogen Bond | |

| Cisapride | hERG1 K+ Channel | Y652 | Aromatic (π-π stacking) | |

| Cisapride | hERG1 K+ Channel | F656 | Aromatic (π-π stacking) |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and assess the stability of a ligand-protein complex over time. nih.gov This technique complements docking by refining the predicted binding poses and evaluating their stability in a simulated physiological environment. nih.govnih.gov

In studies on the parent compound Cisapride, MD simulations have been crucial. For example, following the docking of Cisapride into the hERG1 channel, 50-nanosecond (ns) MD simulations were performed to validate the stability of the binding poses. nih.gov The stability of the complex was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. Stable trajectories were observed, with the protein heavy atoms showing an RMSD of approximately 3 to 4 Å, and the ligand itself displaying an average RMSD of about 1.1 Å relative to its average structure, indicating significant but stable conformational dynamics within the binding site. nih.gov Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have been used to perform per-residue and per-group decomposition of binding energies, identifying which parts of the molecule contribute most to the binding affinity. researchgate.net

For this compound, MD simulations would be essential to confirm the stability of its predicted binding poses within targets like the 5-HT3A receptor and to compare its dynamic behavior within the hERG1 channel to that of Cisapride. Such a comparative analysis could reveal differences in conformational stability and interaction patterns that explain their distinct cardiac safety profiles.

Table 2: Representative Data from a Molecular Dynamics Simulation Stability Analysis

| System | Simulation Length (ns) | Metric | Average Value (Å) | Interpretation | Reference |

|---|---|---|---|---|---|

| Cisapride-hERG1 | 50 | Protein Backbone RMSD | ~3-4 | Stable protein structure | nih.gov |

| Cisapride-hERG1 | 50 | Ligand RMSD | ~1.1 | Ligand maintains a stable binding pose | nih.gov |

| Generic Protein | 100 | Radius of Gyration (Rg) | 18.5 | Protein maintains a compact structure | |

| Generic Complex | 100 | SASA (Ų) | 150 | Consistent solvent accessible surface area |

Ligand-Protein Docking Studies to Predict Binding Modes

Quantum Chemical Calculations

Quantum chemistry provides a framework for studying the electronic structure of molecules, offering deep insights into their intrinsic properties, reactivity, and energetics from first principles. ornl.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules, such as the distribution of electron density, molecular orbitals, and electrostatic potential. nih.govrsdjournal.org These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.

For this compound, such calculations could provide a fundamental understanding of its electronic characteristics, helping to explain its interaction with receptors and metabolizing enzymes at a sub-atomic level and offering a basis for its observed biological activity and safety profile.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E_HOMO | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater donation tendency. |

| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater acceptance tendency. |